

Application Notes and Protocols for Octadecyl Acrylate in Coatings and Adhesives

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Compound of Interest

Compound Name: Octadecyl acrylate

Cat. No.: B107427

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of **octadecyl acrylate** (ODA) in the formulation of high-performance coatings and adhesives. ODA, a long-chain alkyl acrylate, is a versatile monomer valued for its ability to impart hydrophobicity, flexibility, and improved surface properties to polymer systems.

Introduction to Octadecyl Acrylate

Octadecyl acrylate (also known as stearyl acrylate) is characterized by its long C18 alkyl chain, which is responsible for its unique properties. As a waxy solid at room temperature, it becomes a liquid when heated, allowing for versatile processing.^[1] Its incorporation into polymer backbones, typically through copolymerization with other acrylic or vinyl monomers, can significantly enhance the performance of coatings and adhesives.^[2] Key benefits of using ODA include improved water resistance, increased flexibility, and enhanced adhesion to various substrates.

Applications in Coatings

The primary function of **octadecyl acrylate** in coatings is to enhance hydrophobicity and water resistance. The long alkyl chain orients at the coating-air interface, creating a low-energy surface that repels water.

Waterborne Hydrophobic Coatings

ODA can be incorporated into waterborne acrylic emulsions to create coatings with excellent water-repellent properties. This is particularly useful for architectural coatings, wood finishes, and protective coatings for various substrates.

ODA Content (wt%)	Other Monomers	Water Contact Angle (°)	Water Absorption (24h, %)	Reference
0	Methyl Methacrylate (MMA), Butyl Acrylate (BA), Acrylic Acid (AA)	75	15.2	Formulated based on[3]
5	MMA, BA, AA	95	8.5	Formulated based on[3]
10	MMA, BA, AA	110	4.1	Formulated based on[3]
15	MMA, BA, AA	125	2.3	Formulated based on[3]

Note: The data above is representative and synthesized from multiple sources. Actual values may vary depending on the full formulation and processing conditions.

Experimental Protocol: Preparation of a Waterborne Hydrophobic Coating

This protocol describes the synthesis of a poly(methyl methacrylate-co-butyl acrylate-co-**octadecyl acrylate**) latex via emulsion polymerization for use in a waterborne hydrophobic coating.

Materials:

- Methyl Methacrylate (MMA)
- Butyl Acrylate (BA)

- **Octadecyl Acrylate (ODA)**
- Acrylic Acid (AA) - for stability and adhesion
- Potassium Persulfate (KPS) - initiator
- Sodium Dodecyl Sulfate (SDS) - surfactant
- Deionized Water

Equipment:

- Jacketed glass reactor with mechanical stirrer, condenser, nitrogen inlet, and temperature control
- Monomer and initiator feed pumps

Procedure:

- **Initial Charge:** To the reactor, add 200g of deionized water and 1.0g of sodium dodecyl sulfate. Purge with nitrogen for 30 minutes while heating to 75°C.
- **Initiator Solution:** Dissolve 1.0g of potassium persulfate in 20g of deionized water.
- **Monomer Emulsion:** In a separate beaker, prepare the monomer emulsion by mixing 50g MMA, 40g BA, 10g ODA, and 2g AA with 50g of deionized water and 1.0g of SDS. Stir vigorously to create a stable pre-emulsion.
- **Polymerization:**
 - Add 10% of the monomer emulsion and 20% of the initiator solution to the heated reactor.
 - Allow the reaction to initiate (a slight temperature increase and change in appearance).
 - Once initiated, begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours.
 - Maintain the reaction temperature at 75°C throughout the feed.

- **Completion and Cooling:** After the feeds are complete, maintain the temperature at 75°C for an additional hour to ensure complete monomer conversion. Cool the reactor to room temperature.
- **Post-treatment:** Adjust the pH of the latex to 7.5-8.5 with a suitable neutralizing agent (e.g., ammonia solution). Filter the latex through a 100-mesh screen.

Coating Formulation and Application:

- To the prepared latex, add coalescing agents, defoamers, and rheology modifiers as required for the specific application.
- Apply the formulated coating to a substrate using a drawdown bar to a wet film thickness of 100 µm.
- Allow the coating to dry at ambient conditions for 24 hours, followed by a cure at 50°C for 24 hours before testing.

Testing:

- **Water Contact Angle:** Measured according to ASTM D7490.^[4]
- **Water Absorption:** Measured by immersing a coated panel in water and measuring the weight gain after 24 hours.

Applications in Adhesives

In adhesive formulations, **octadecyl acrylate** is utilized to improve flexibility, tack, and adhesion to low-surface-energy substrates. It is particularly effective in pressure-sensitive adhesives (PSAs) and hot-melt adhesives.

UV-Curable Pressure-Sensitive Adhesives

ODA can be incorporated into UV-curable PSA formulations to enhance their adhesive properties. The long alkyl chain provides a "soft" segment in the polymer, which can improve tack and peel strength.

ODA Content (wt%)	Urethane Acrylate Oligomer (wt%)	Isobornyl Acrylate (wt%)	180° Peel Adhesion (N/25mm)	Loop Tack (N/25mm)	Shear Strength (hours)	Reference
0	60	40	12.5	10.8	48	Formulated based on[5]
5	60	35	15.2	13.5	40	Formulated based on[5]
10	60	30	18.1	16.2	32	Formulated based on[5]
15	60	25	20.5	18.9	25	Formulated based on[5]

Note: The data above is representative and synthesized from multiple sources. Actual values may vary depending on the full formulation and curing conditions.

Experimental Protocol: Formulation and Curing of a UV-Curable PSA

This protocol describes the formulation and UV curing of a pressure-sensitive adhesive containing **octadecyl acrylate**.

Materials:

- Aliphatic Urethane Acrylate Oligomer
- Isobornyl Acrylate (IBOA) - for adhesion and hardness
- Octadecyl Acrylate (ODA)**
- Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

- Tackifier Resin (optional, e.g., a rosin ester)

Equipment:

- High-shear mixer
- UV curing system with a medium-pressure mercury lamp
- Film applicator

Procedure:

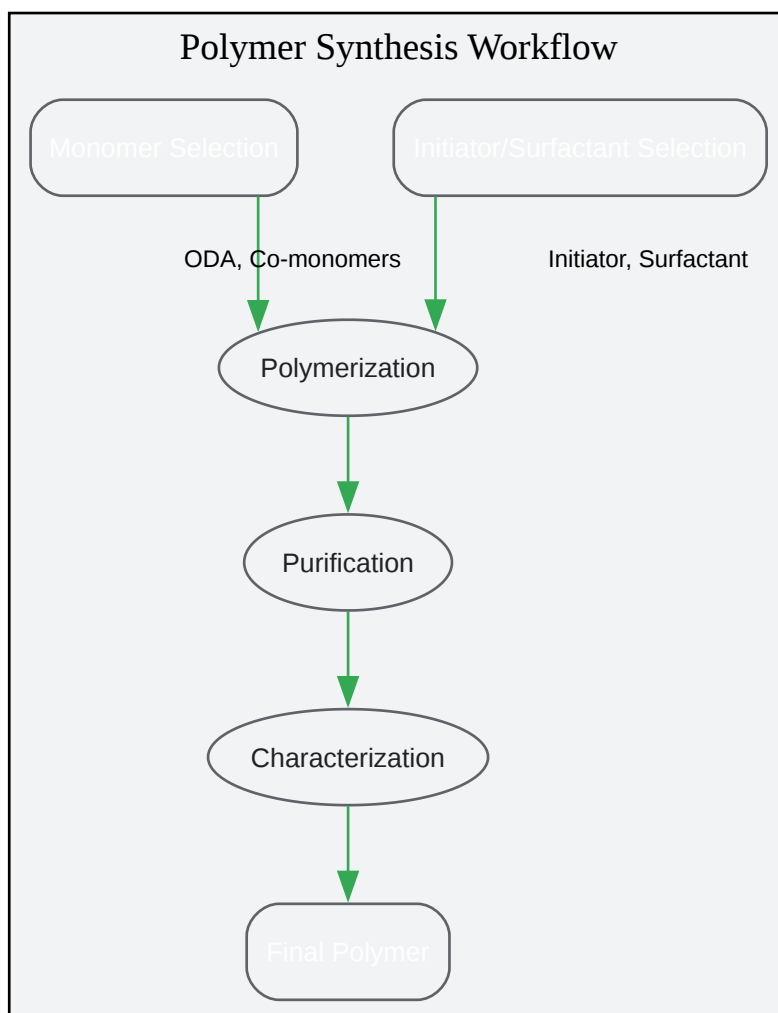
- Formulation:
 - In a light-blocking container, combine 60g of urethane acrylate oligomer, 30g of isobornyl acrylate, and 10g of **octadecyl acrylate**.
 - If using a tackifier, add the desired amount (e.g., 5-15g) and mix until fully dissolved.
 - Add 3g of the photoinitiator and mix at high speed until a homogeneous, transparent liquid is obtained.
- Application:
 - Apply the formulated adhesive to a 2 mil polyester (PET) film using a drawdown bar to achieve a coating thickness of 25 μm .
- Curing:
 - Immediately pass the coated film under a UV lamp.
 - A typical curing condition is a UV dose of 500-1000 mJ/cm^2 . The exact dose will depend on the photoinitiator and the specific UV system.
- Lamination and Conditioning:
 - Laminate the cured adhesive film to a release liner.
 - Condition the samples at 23°C and 50% relative humidity for 24 hours before testing.

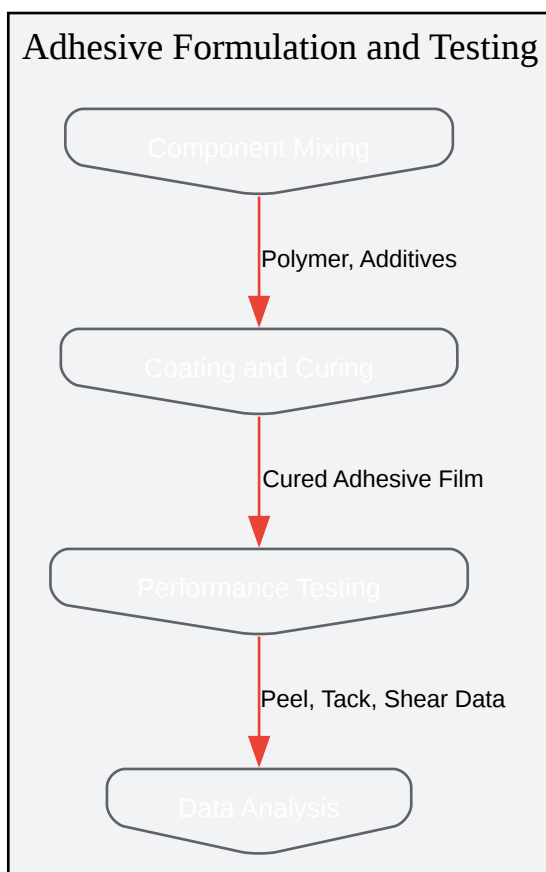
Testing:

- Peel Adhesion: 180° peel adhesion tested according to ASTM D3330.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Loop Tack: Tested according to ASTM D6195.
- Shear Strength: Tested according to ASTM D3654.

Visualization of Workflows

Polymer Synthesis Workflow





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